2-Chloro-6-fluorobenzyl acetate
Description
2-Chloro-6-fluorobenzyl acetate (C₉H₇ClFO₂) is an ester derivative of 2-chloro-6-fluorobenzyl alcohol, where the hydroxyl group is replaced by an acetyloxy moiety. This compound is structurally characterized by a benzyl ring substituted with chlorine and fluorine at the 2- and 6-positions, respectively, and an acetate group at the benzylic carbon.
Key applications of benzyl acetate derivatives include their use as intermediates in pharmaceuticals, agrochemicals, and specialty polymers. For example, 2-chloro-6-fluorobenzyl bromide is utilized in synthesizing benzothiazine derivatives , while ethyl 2-chloro-6-fluorobenzoate serves as a precursor in organic synthesis .
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl acetate |
InChI |
InChI=1S/C9H8ClFO2/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 |
InChI Key |
KQBYGGLCXYXLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-fluorobenzyl acetate can be synthesized through the esterification of 2-chloro-6-fluorobenzyl alcohol with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as pyridine or sulfuric acid to facilitate the esterification process. The reaction conditions often involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of 2-chloro-6-fluorobenzyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The benzylic position can be oxidized to form 2-chloro-6-fluorobenzaldehyde or 2-chloro-6-fluorobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromyl chloride.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: 2-chloro-6-fluorobenzyl derivatives.
Oxidation: 2-chloro-6-fluorobenzaldehyde, 2-chloro-6-fluorobenzoic acid.
Reduction: 2-chloro-6-fluorobenzyl alcohol.
Scientific Research Applications
2-Chloro-6-fluorobenzyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Key Observations :
- Physical State : Halogenated benzyl derivatives (Cl, Br) exhibit varying states; chlorides are solids, while bromides and esters are liquids.
- Polarity : The alcohol derivative is more polar due to the hydroxyl group, leading to higher water solubility compared to esters or halides.
Reactivity and Stability
Functional Group Reactivity
- Ester Group (2-Chloro-6-fluorobenzyl acetate) :
- Benzyl Halides (Cl, Br) :
- Benzyl Alcohol :
- Susceptible to oxidation and acetylation. Serves as a precursor for esters and ethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
